
1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid is a unique chemical compound characterized by its cyano and difluorocyclobutane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanecarboxylic acid derivatives with fluorinating agents. One common method includes the use of difluorocarbene precursors under controlled conditions to introduce the difluoro groups into the cyclobutane ring. The cyano group can be introduced through nucleophilic substitution reactions using cyanide sources .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylate derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the difluorocyclobutane moiety can mimic other functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with molecular targets through its cyano and difluorocyclobutane groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The difluorocyclobutane moiety can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable component in drug design .
Comparaison Avec Des Composés Similaires
- 1-Cyano-3-fluorocyclobutane-1-carboxylic acid
- 1-Cyano-3-methylcyclobutane-1-carboxylic acid
- 3,3-Difluorocyclobutanecarboxylic acid
Comparison: 1-Cyano-3,3-difluorocyclobutane-1-carboxylic acid stands out due to the presence of both cyano and difluorocyclobutane groups, which confer unique chemical and biological properties. Compared to its analogs, this compound offers enhanced stability and reactivity, making it a versatile building block in synthetic chemistry and a promising candidate in pharmaceutical research .
Propriétés
Numéro CAS |
2913267-72-6 |
|---|---|
Formule moléculaire |
C6H5F2NO2 |
Poids moléculaire |
161.11 g/mol |
Nom IUPAC |
1-cyano-3,3-difluorocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)1-5(2-6,3-9)4(10)11/h1-2H2,(H,10,11) |
Clé InChI |
NDWIHLWZNLOVTE-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyrazine](/img/structure/B13459011.png)
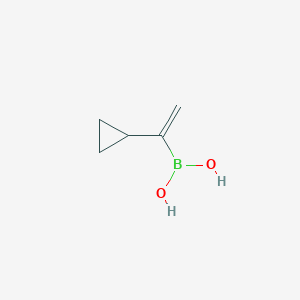


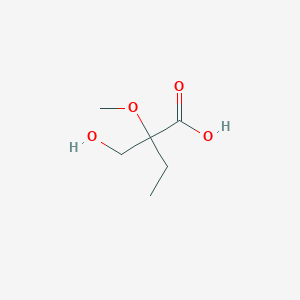


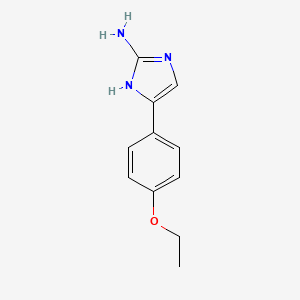
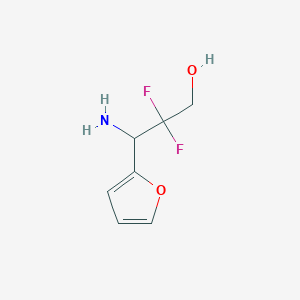
![1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane](/img/structure/B13459063.png)
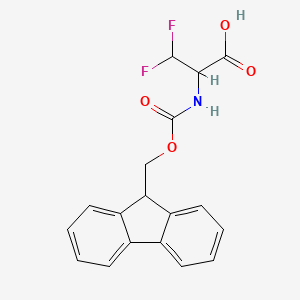
![2-(4-Methylbenzenesulfonyl)-4-(2-methylpropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B13459094.png)
![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)
![ethyl 1-iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13459112.png)
